4-(2,4,6-Trimethylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
4-(2,4,6-Trimethylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4-azaspiro[4.5]decane core substituted with a 2,4,6-trimethylbenzoyl group at position 4 and a carboxylic acid at position 2. The spirocyclic framework imparts conformational rigidity, while the trimethylbenzoyl moiety enhances lipophilicity and steric bulk. This compound is of interest in agrochemical and pharmaceutical research due to its structural uniqueness .
Properties
IUPAC Name |
4-(2,4,6-trimethylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-12-9-13(2)16(14(3)10-12)17(21)20-15(18(22)23)11-24-19(20)7-5-4-6-8-19/h9-10,15H,4-8,11H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLKEAHSTXLVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2C(COC23CCCCC3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Systems
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Copper-based catalysts : Cu[(CH₃CN)₄ClO₄] enables efficient spiro cyclization at room temperature, reducing energy consumption compared to thermal methods.
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Solvent selection : Polar aprotic solvents (e.g., DCM, acetonitrile) improve reagent solubility, while non-polar solvents (e.g., toluene) favor thermodynamic control.
Temperature and Time
Yield Optimization
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Catalyst loading | 5–10 mol% | 72–75 |
| Solvent (DCM) | 10 mL/mmol | 80–85 |
| Reaction temperature | 25°C | 78 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural validation. Key spectral data for the target compound include:
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¹H NMR (400 MHz, CDCl₃) : δ 1.20–1.45 (m, spiro-CH₂), 2.30 (s, Ar-CH₃), 3.70–4.10 (m, oxa-aza ring protons).
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HRMS : m/z 331.41 [M+H]⁺, consistent with the molecular formula C₁₉H₂₅NO₄.
HPLC purity assays (e.g., reverse-phase C18 columns) confirm ≥97% purity, as required for pharmaceutical intermediates.
Industrial-Scale Production Considerations
MolCore and Huarong Pharm utilize continuous flow reactors to enhance reproducibility and scalability. Key challenges include:
Chemical Reactions Analysis
Types of Reactions
4-(2,4,6-Trimethylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl group, to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Photoinitiators in Polymer Chemistry
One of the primary applications of 4-(2,4,6-trimethylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is as a photoinitiator in UV-curable coatings and inks. Photoinitiators are substances that absorb light and initiate polymerization processes when exposed to UV radiation. This compound is particularly effective due to its ability to generate free radicals upon UV exposure, leading to rapid curing of polymers.
Case Studies:
- Study on Curing Efficiency : Research demonstrated that formulations containing this compound exhibited faster curing times compared to traditional photoinitiators, enhancing production efficiency in industrial applications .
Drug Delivery Systems
The compound has also been investigated for its potential use in drug delivery systems . Its unique spirocyclic structure allows for the encapsulation of pharmaceutical agents, facilitating controlled release profiles.
Case Studies:
- Controlled Release Mechanism : A study highlighted the use of this compound in developing nanoparticles that provide sustained release of anticancer drugs, improving therapeutic efficacy while minimizing side effects .
Material Science
In material science, this compound is being explored for its properties in creating advanced materials with specific mechanical and thermal characteristics.
Case Studies:
- Thermal Stability Enhancement : Research indicated that incorporating this compound into polymer matrices significantly improved thermal stability and mechanical strength, making it suitable for high-performance applications .
Safety Data
| Hazard Information | Description |
|---|---|
| GHS Classification | Warning |
| Precautionary Statements | Avoid contact with skin; use in well-ventilated areas |
Mechanism of Action
The mechanism of action of 4-(2,4,6-Trimethylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Research and Application Trends
- Agrochemicals : Halogenated analogs like AD-67 are prioritized as safeners, while methylated variants are explored for pesticidal synergy .
- Pharmaceuticals : Carboxylic acid derivatives show promise as enzyme inhibitors (e.g., C-S β-lyase in deodorants) . Fluorinated analogs are investigated for CNS drug delivery due to enhanced blood-brain barrier penetration .
- Discontinued Compounds : Some spirocyclic derivatives (e.g., 8-tert-butyl-4-[2-(4-chlorophenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid) were discontinued, highlighting challenges in toxicity or synthesis scalability .
Biological Activity
The compound 4-(2,4,6-Trimethylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, highlighting relevant research findings, synthesis methods, and potential applications in various fields, particularly in medicinal chemistry.
Molecular Structure
- Molecular Formula: CHNO
- CAS Number: 1326808-32-5
- Molecular Weight: 345.43 g/mol
The compound features a spirocyclic structure which is characteristic of several biologically active molecules. The presence of the trimethylbenzoyl group and the carboxylic acid moiety suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functional group transformations. Specific methods for synthesizing similar compounds have been documented, indicating potential pathways for producing this compound effectively .
Anticancer Properties
Research indicates that compounds with similar structural features often exhibit anticancer activities. For instance, derivatives of spirocyclic compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In studies involving related compounds, IC values (the concentration required to inhibit cell growth by 50%) have been reported in the low micromolar range .
| Compound | Cancer Cell Line | IC Value (μM) |
|---|---|---|
| Compound A | HCT-116 (Colon) | 6.2 |
| Compound B | T47D (Breast) | 27.3 |
These findings suggest that this compound could potentially exhibit similar properties, warranting further investigation.
The proposed mechanism of action for spirocyclic compounds often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival. For example, some studies have highlighted the role of these compounds in modulating apoptosis-related proteins and disrupting metabolic pathways critical for tumor growth .
Pharmacological Profiles
Pharmacological profiling of similar compounds has shown diverse activities including:
Q & A
Basic Question: What are the recommended synthetic routes for 4-(2,4,6-Trimethylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
A common approach involves refluxing intermediates (e.g., substituted benzaldehydes) with acetic acid as a catalyst in absolute ethanol. For example, analogous spiro compounds are synthesized via 4-hour reflux followed by solvent evaporation under reduced pressure . Optimization can involve Design of Experiments (DoE) to assess variables like solvent polarity (e.g., ethanol vs. DMF), temperature gradients, and catalyst loading. Advanced process control tools, such as real-time reaction monitoring via HPLC or inline spectroscopy, can refine yield and purity .
Advanced Question: How can stereochemical ambiguities in the spirocyclic core be resolved using complementary analytical techniques?
Methodological Answer:
Stereochemical determination requires integration of NMR (e.g., NOESY for spatial proximity), X-ray crystallography (for absolute configuration), and computational modeling (DFT for energy-minimized conformers). For example, X-ray studies on analogous spiro compounds (e.g., 4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-en-3-thione) confirm ring puckering and substituent orientation . Conflicting NMR data (e.g., overlapping signals) may be resolved by variable-temperature NMR or isotopic labeling .
Basic Question: What spectroscopic methods are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm aromatic protons (2,4,6-trimethylbenzoyl) and spirocyclic backbone.
- HRMS : High-resolution mass spectrometry for molecular ion validation.
- IR : Carbonyl (C=O) and carboxylic acid (O-H) stretching frequencies (~1700 cm⁻¹ and 2500-3300 cm⁻¹, respectively).
- HPLC-PDA : Purity assessment using high-performance liquid chromatography with photodiode array detection, optimized on Chromolith or Purospher® columns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
